Cas no 919-94-8 (2-Ethoxy-2-methylbutane)

2-Ethoxy-2-methylbutane structure
2-Ethoxy-2-methylbutane structure
Nome del prodotto:2-Ethoxy-2-methylbutane
Numero CAS:919-94-8
MF:C7H16O
MW:116.201342582703
MDL:MFCD01727266
CID:808717
PubChem ID:87563090

2-Ethoxy-2-methylbutane Proprietà chimiche e fisiche

Nomi e identificatori

    • Butane,2-ethoxy-2-methyl-
    • 2-ethoxy-2-methylbutane
    • TERT-AMYL ETHYL ETHER EP
    • tert-Amylethylether
    • 1,1-Dimethylpropyl Ethyl Ether
    • 2-ethyl-2-ethoxypropane
    • 2-ethylethoxypropane
    • Butane,2-ethoxy-2-methyl
    • Ether,ethyl tert-pentyl
    • ethyl 1,1-dimethylpropyl ether
    • Ethyl tert-pentyl ether
    • ethyl-tert-amyl-ether
    • tert-Amyl Ethyl Ether
    • Butane, 2-ethoxy-2-methyl-
    • Ethyl tert-amyl ether
    • Ether, ethyl tert-pentyl
    • 2-ETHOXY-2-METHYL-BUTANE
    • Trimethylather
    • tert-Amyl-ethyl ether
    • 2-Ethoxy-2-methylbutane #
    • KFRVYYGHSPLXSZ-UHFFFAOYSA-N
    • 2-Ethoxy-2-methylbutane (ACI)
    • Ether, ethyl tert-pentyl (8CI)
    • Ether, ethyl tert-pentyl (7CI)
    • SCHEMBL208586
    • BRN 1731673
    • 529VD83WPK
    • EC 618-804-0
    • Q28941824
    • AKOS015838721
    • 3-01-00-01626 (Beilstein Handbook Reference)
    • NS00006706
    • DTXSID7061279
    • 919-94-8
    • D78478
    • BS-29651
    • MFCD01727266
    • UNII-529VD83WPK
    • 2-Ethoxy-2-methylbutane
    • MDL: MFCD01727266
    • Inchi: 1S/C7H16O/c1-5-7(3,4)8-6-2/h5-6H2,1-4H3
    • Chiave InChI: KFRVYYGHSPLXSZ-UHFFFAOYSA-N
    • Sorrisi: O(C(CC)(C)C)CC
    • BRN: 1731673

Proprietà calcolate

  • Massa esatta: 116.12000
  • Massa monoisotopica: 116.120115130g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 3
  • Complessità: 57.4
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 9.2
  • XLogP3: 2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0,76 g/cm3
  • Punto di fusione: -95.35°C (estimate)
  • Punto di ebollizione: 102°C(lit.)
  • Indice di rifrazione: 1.3890-1.3930
  • PSA: 9.23000
  • LogP: 2.21150
  • Solubilità: Non determinato

2-Ethoxy-2-methylbutane Informazioni sulla sicurezza

2-Ethoxy-2-methylbutane Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D759117-25g
1,1-DIMETHYLPROPYL ETHYL ETHER
919-94-8 98.0%
25g
$260 2024-06-06
eNovation Chemicals LLC
D759117-5g
1,1-DIMETHYLPROPYL ETHYL ETHER
919-94-8 98.0%
5g
$130 2024-06-06
Cooke Chemical
A7953412-25G
<i>tert</i>-Amyl Ethyl Ether
919-94-8 >98.0%(GC)
25g
RMB 1599.20 2025-02-21
Apollo Scientific
OR924485-1g
tert-Amyl ethyl ether
919-94-8 98%
1g
£21.00 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162410-5G
2-Ethoxy-2-methylbutane
919-94-8 >98.0%(GC)
5g
¥514.90 2023-08-31
abcr
AB171118-5 g
tert-Amyl ethyl ether, 98%; .
919-94-8 98%
5g
€108.10 2023-05-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162410-1g
2-Ethoxy-2-methylbutane
919-94-8 >98.0%(GC)
1g
¥152.90 2023-08-31
Aaron
AR00GT9B-100g
1,1-Dimethylpropyl Ethyl Ether
919-94-8 98%
100g
$575.00 2025-01-24
abcr
AB171118-5g
tert-Amyl ethyl ether, 98%; .
919-94-8 98%
5g
€108.10 2025-02-21
Aaron
AR00GT9B-5g
1,1-Dimethylpropyl Ethyl Ether
919-94-8 98%
5g
$74.00 2025-01-24

2-Ethoxy-2-methylbutane Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Iodine
Riferimento
Iodine mediated synthesis of alkyl tert-alkyl ethers
Jenner, G., Tetrahedron Letters, 1988, 29(20), 2445-8

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Magnesium oxide ,  Alumina ,  Tungsten hydroxide oxide phosphate ;  8 h, 450 °C
1.2 5 MPa, 140 °C
Riferimento
Method for synthesizing tert-amyl ethyl ether
, China, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid
Riferimento
Solvomercuration-demercuration. 11. Alkoxymercuration-demercuration of representative alkenes in alcohol solvents with the mercuric salts acetate, trifluoroacetate, nitrate, and methanesulfonate
Brown, Herbert C.; Kurek, Joseph T.; Rei, Min Hon; Thompson, Kerry L., Journal of Organic Chemistry, 1984, 49(14), 2551-7

Synthetic Routes 4

Condizioni di reazione
1.1 72.5 °C
Riferimento
Preparation of oligomerized tertiary alkyl ether
, China, , ,

Synthetic Routes 5

Condizioni di reazione
Riferimento
Effect of water addition on the simultaneous liquid-phase etherification of isobutene and isoamylenes with ethanol over amberlyst 35
Soto, R.; Fite, C.; Ramirez, E.; Tejero, J.; Cunill, F., Catalysis Today, 2015, 256, 336-346

Synthetic Routes 6

Condizioni di reazione
Riferimento
Equilibrium and kinetic studies on etherification: reactions of C5 and C6 alkenes with methanol and ethanol
Struckmann, Liisa K., Acta Polytechnica Scandinavica, 1997, 246,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Amberlyst 15 ;  rt
Riferimento
Design, optimization, and control of reactive distillation column for the synthesis of tert-amyl ethyl ether
Lei, Zhao; Yi, Chunhai; Yang, Bolun, Chemical Engineering Research and Design, 2013, 91(5), 819-830

Synthetic Routes 8

Condizioni di reazione
1.1 2 MPa, 313 K; 323 K; 333 K; 343 K
Riferimento
Synthesis of tert-amyl Ethyl Ether for Gasoline Additive
Lei, Zhao; Zhang, Hang; Liu, Jing-Jun; Yang, Bo-Lun, Energy Procedia, 2015, 75, 3265-3270

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, mercury(2+) salt (2:1) Solvents: Ethanol
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Water
Riferimento
Solvomercuration-demercuration. 12. The solvomercuration-demercuration of olefins in alcohol solvents with mercuric trifluoroacetate - an ether synthesis of wide generality
Brown, Herbert C.; Kurek, Joseph T.; Rei, Min Hon; Thompson, Kerry L., Journal of Organic Chemistry, 1985, 50(8), 1171-4

Synthetic Routes 10

Condizioni di reazione
Riferimento
Kinetic modelling of the liquid-phase dimerization of isoamylenes on Amberlyst 35
Cruz, V. J.; Izquierdo, J. F.; Cunill, F.; Tejero, J.; Iborra, M.; et al, Reactive & Functional Polymers, 2007, 67(3), 210-224

Synthetic Routes 11

Condizioni di reazione
Riferimento
High purity isoamylene production from tertiary amyl methyl ether decomposition
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Amberlyst 35 ;  2 MPa, 353 K
Riferimento
Kinetic modeling of the simultaneous etherification of ethanol with C4 and C5 olefins over Amberlyst 35 using model averaging
Soto, Rodrigo; Fite, Carles; Ramirez, Eliana; Bringue, Roger; Cunill, Fidel, Chemical Engineering Journal (Amsterdam, 2017, 307, 122-134

Synthetic Routes 13

Condizioni di reazione
Riferimento
Kinetics of the Heterogeneously Catalyzed Formation of tert-Amyl Ethyl Ether
Linnekoski, Juha A.; Krause, A. Outi; Rihko, Liisa K., Industrial & Engineering Chemistry Research, 1997, 36(2), 310-316

Synthetic Routes 14

Condizioni di reazione
1.1 Solvents: Ethanol ;  0.4 MPa, 60 °C
Riferimento
Method for production of alkyl tert-amyl ethers
, Poland, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Tris(dimethylamino)phosphine
Riferimento
Reactivity of Grignard alcoholates in hexamethylphosphotriamide; alkylation by the halogenated derivatives
Comret, Jean Claude; Leroux, Yves, Comptes Rendus des Seances de l'Academie des Sciences, 1968, 266(15), 1178-9

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: 1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate ;  3 h, 393 K
Riferimento
The synthesis of asymmetrical tertiary alkyl ethers catalyzed by ionic liquids with and without CO2
Ma, Xiumin; Jiang, Tao; Han, Buxing; Huang, Jun; Zhu, Anlian; et al, Current Organic Chemistry, 2007, 11(5), 477-482

Synthetic Routes 17

Condizioni di reazione
1.1 Catalysts: Amberlyst 15 ;  101 kPa, 298 K
Riferimento
Reactive distillation-pervaporation hybrid column for tert-amyl alcohol etherification with ethanol
Aiouache, Farid; Goto, Shigeo, Chemical Engineering Science, 2003, 58(12), 2465-2477

Synthetic Routes 18

Condizioni di reazione
Riferimento
The etherification of 2-methylpropene, 2-methyl-1-butene and 2-methyl-2-butene with alcohols
Linnekoski, Juha A., Acta Polytechnica Scandinavica, 1999, 271, 1-41

Synthetic Routes 19

Condizioni di reazione
Riferimento
Etherification of high concentration C5 iso-olefins via catalytic distillation
, World Intellectual Property Organization, , ,

Synthetic Routes 20

Condizioni di reazione
1.1 Catalysts: Amberlyst 15 Solvents: Ethanol ;  370 K
Riferimento
Effect of hydrogen ion-exchange capacity on activity of resin catalysts in tert-amyl-ethyl-ether synthesis
Boz, Nezahat; Dogu, Timur; Murtezaoglu, Kirali; Dogu, Gulsen, Applied Catalysis, 2004, 268(1-2), 175-182

2-Ethoxy-2-methylbutane Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:919-94-8)2-Ethoxy-2-methylbutane
A1207434
Purezza:99%
Quantità:25g
Prezzo ($):194.0